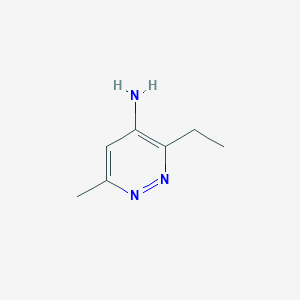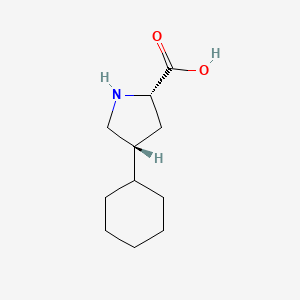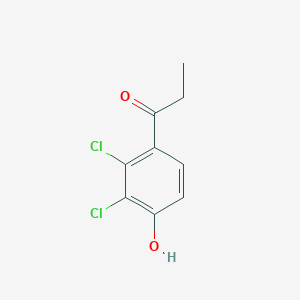
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a unique pyridine derivative with a molecular weight of 257.13 g/mol. This compound is known for its distinctive reactivity and selectivity, making it a valuable asset in various chemical endeavors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques to maintain consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, this compound stands out due to its specific reactivity and selectivity. Its unique combination of functional groups and structural features makes it a versatile compound with diverse applications in various fields .
Propiedades
Fórmula molecular |
C10H13BrN2O |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H13BrN2O/c11-9-5-8(12)6-13(10(9)14)4-3-7-1-2-7/h5-7H,1-4,12H2 |
Clave InChI |
SEQAOPIJJWFULV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCN2C=C(C=C(C2=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)





![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)



![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
